molecular formula C14H9IN2O B5843174 N-(4-cyanophenyl)-4-iodobenzamide

N-(4-cyanophenyl)-4-iodobenzamide

Cat. No.: B5843174
M. Wt: 348.14 g/mol
InChI Key: VYZONPZYPSHLHI-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-4-iodobenzamide: is an organic compound that features a cyanophenyl group and an iodinated benzamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a cyano group and an iodine atom in its structure makes it a versatile intermediate for further chemical modifications.

Mechanism of Action

Action Environment

The action, efficacy, and stability of N-(4-cyanophenyl)-4-iodobenzamide can be influenced by various environmental factors . These may include the presence of other molecules, pH, temperature, and other conditions in the cellular environment. Understanding these influences can provide valuable insights into the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyanophenyl)-4-iodobenzamide typically involves the coupling of 4-iodobenzoic acid with 4-cyanophenylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in N-(4-cyanophenyl)-4-iodobenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or acetonitrile.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

  • Substituted benzamides, amines, and carboxylic acids depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: N-(4-cyanophenyl)-4-iodobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various coupling reactions makes it valuable in the construction of molecular frameworks for pharmaceuticals and materials science.

Biology and Medicine: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development. It can be used in the synthesis of molecules that target specific biological pathways or receptors.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.

Comparison with Similar Compounds

    N-(4-cyanophenyl)-4-bromobenzamide: Similar structure but with a bromine atom instead of iodine.

    N-(4-cyanophenyl)-4-chlorobenzamide: Contains a chlorine atom instead of iodine.

    N-(4-cyanophenyl)-4-fluorobenzamide: Features a fluorine atom in place of iodine.

Uniqueness: N-(4-cyanophenyl)-4-iodobenzamide is unique due to the presence of the iodine atom, which can undergo specific reactions not possible with other halogens. The iodine atom’s larger size and higher reactivity compared to bromine, chlorine, and fluorine make it a valuable intermediate for certain synthetic applications.

Properties

IUPAC Name

N-(4-cyanophenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN2O/c15-12-5-3-11(4-6-12)14(18)17-13-7-1-10(9-16)2-8-13/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZONPZYPSHLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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